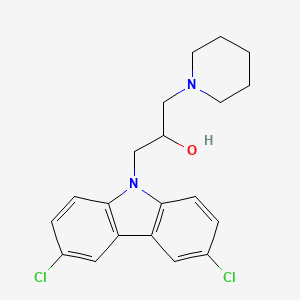![molecular formula C15H16N2O2S2 B12215720 3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione CAS No. 507257-53-6](/img/structure/B12215720.png)
3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound that features a thiolane ring with a naphthylamino group and a thioxomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves the reaction of 2-naphthylamine with a thioxomethylating agent, followed by cyclization to form the thiolane ring. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The naphthylamino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthylamino group can bind to specific sites on proteins, altering their function and activity. The thioxomethyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione
- 3-{[(2,3,4-trimethoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione
Uniqueness
3-{[(2-Naphthylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
507257-53-6 |
|---|---|
Molecular Formula |
C15H16N2O2S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C15H16N2O2S2/c18-21(19)8-7-14(10-21)17-15(20)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,20) |
InChI Key |
GCCNVCPDRHLNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC3=CC=CC=C3C=C2 |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12215639.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12215640.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12215645.png)
![6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215651.png)
![3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate](/img/structure/B12215653.png)
![N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B12215660.png)


![[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12215674.png)
![2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B12215695.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12215700.png)
![Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate](/img/structure/B12215712.png)
![5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12215714.png)
